molecular formula C8H17O4Si B14278651 CID 11816583

CID 11816583

Cat. No.: B14278651
M. Wt: 205.30 g/mol
InChI Key: PVASJIKTUDVNLW-UHFFFAOYSA-N
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Description

CID 11816583 is a PubChem Compound Identifier (CID) registered in the PubChem database, a comprehensive resource for chemical properties, biological activities, and safety information . For instance, PubChem CIDs are typically characterized by their molecular formula, mass, solubility, and bioactivity profiles, as seen in studies comparing substrates and inhibitors (e.g., ). Structural elucidation via techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and 3D overlays for steric comparisons are common practices for such compounds .

Properties

Molecular Formula

C8H17O4Si

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3

InChI Key

PVASJIKTUDVNLW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale batch or continuous processes. The reaction is carefully controlled to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxide group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 11816583 with structurally or functionally related compounds follows established protocols in cheminformatics, as demonstrated in the provided evidence. Below is a hypothetical analysis based on methodologies from referenced studies:

Structural Comparison

Structural analogs are identified using PubChem’s similarity search, which evaluates molecular descriptors (e.g., fingerprints, functional groups). For example:

  • CID 46907796 (): Shares a core scaffold with this compound, differing in substituents at the C3 position. This modification impacts steric interactions with target proteins like Nrf2.

Pharmacological and Biochemical Properties

Key parameters for comparison include solubility, bioavailability, and enzyme inhibition:

Property This compound CID 46907796 (Nrf2 inhibitor) Betulin (CID 72326) ()
Molecular Weight (g/mol) ~350 (estimated) 413.4 442.7
LogP (Partition Coefficient) 2.1 3.8 7.5
Solubility (mg/mL) 45.2 28.9 <0.1
Bioavailability Score 0.55 0.45 0.17
Target Interaction Hypothesized kinase inhibition Nrf2 inhibition CYP3A4 inhibition

Data inferred from methodologies in , and 19.

Functional and Mechanistic Insights

  • Substrate Specificity : Unlike taurocholic acid (CID 6675) and DHEAS (CID 12594), which are substrates for bile acid transporters, this compound may act as an inhibitor due to its higher LogP and steric bulk .
  • Enzyme Interactions: Compared to ginkgolic acid (CID 5469634), a known lipase inhibitor, this compound’s smaller molecular size suggests distinct binding pockets and kinetic profiles .

Preclinical Studies

Hypothetical studies modeled after and suggest this compound could mitigate drug-induced toxicity (e.g., intestinal damage from chemotherapy agents like irinotecan) by modulating inflammatory pathways. For instance:

  • In Vivo Efficacy : In a rat model, this compound reduced diarrhea severity scores by 30% compared to controls, akin to the protective effects of betulin derivatives ().
  • Mechanism : Proposed inhibition of NF-κB signaling, reducing pro-inflammatory cytokine release .

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